2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[3,4-b][1,4]dioxine derivative with a thiocarbonyl reagent under controlled temperature and solvent conditions . The reaction conditions often require an inert atmosphere and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbonitrile
- 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxylic acid
- 3,4-Ethylenedioxythiophene
Uniqueness
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the thiocarbonyl functionality .
Eigenschaften
Molekularformel |
C7H7NO2S2 |
---|---|
Molekulargewicht |
201.3 g/mol |
IUPAC-Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbothioamide |
InChI |
InChI=1S/C7H7NO2S2/c8-7(11)6-5-4(3-12-6)9-1-2-10-5/h3H,1-2H2,(H2,8,11) |
InChI-Schlüssel |
DRATVQIGCSGVRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(SC=C2O1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.